N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Select this N-phenylacetamide for SAR-driven SIRT2 and carbonic anhydrase profiling. Its 2-methoxy-5-nitrophenyl core targets CA-II (Ki nM range), while the para-methylphenylacetyl group provides a +90 Da mass tag for unambiguous LC-MS/MS pull-down identification. The nitro handle enables facile reduction and diversification, streamlining hit-to-lead optimization. Request a quote for this exclusive research tool.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Cat. No. B5831564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
InChIInChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-10-13(18(20)21)7-8-15(14)22-2/h3-8,10H,9H2,1-2H3,(H,17,19)
InChIKeyNZMKLQXYBHLWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide: Structural Identity and Core Properties for Research Procurement


N-(2-Methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide is a synthetic small molecule belonging to the N-phenylacetamide class, characterized by a 2-methoxy-5-nitro substitution pattern on the aniline ring and a 4-methylphenylacetyl moiety [1]. Its molecular formula is C16H16N2O4 (molecular weight 300.31 g/mol) . The compound is primarily sourced as a research chemical for biochemical and pharmacological studies.

Why N-(2-Methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide Cannot Be Simply Interchanged with In-Class Analogs


Within the N-phenylacetamide class, subtle variations in ring substitution dictate target engagement and selectivity profiles. For example, the presence of the para-methyl group on the phenylacetyl ring versus a phenoxy linker or a benzamide carbonyl can invert selectivity among enzymes like carbonic anhydrases or sirtuins [1]. Without direct comparative data, generic substitution risks selecting a compound with entirely different biological activity.

Quantitative Differentiation Guide for N-(2-Methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide


Distinct Molecular Topology Differentiates Target Compound from N-(2-Methoxy-5-nitrophenyl)acetamide

The target compound contains a 4-methylphenylacetyl group in place of the simple acetyl group found in N-(2-methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9) [1]. This structural expansion increases molecular weight by approximately 90 Da and introduces additional hydrophobic surface area. While no direct biochemical comparison is available, SAR studies on related N-phenylacetamide series demonstrate that replacing an acetyl with a substituted phenylacetyl group can alter inhibitory potency by >100-fold against enzymes such as aldose reductase and SIRT2 [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Acetamide Linker Versus Benzamide Analogs: Impact on H-Bonding Geometry

N-(2-Methoxy-5-nitrophenyl)-4-methylbenzamide (C15H14N2O4, MW 286.28) is a direct constitutional isomer where the acetyl carbonyl is directly attached to the 4-methylphenyl ring without a methylene spacer . The acetamide linker in the target compound introduces an sp3-hybridized CH2 group, altering the spatial orientation of the terminal aromatic ring by approximately 1.5 Å and modifying the hydrogen-bonding geometry of the amide NH [1]. This conformational difference is critical for enzyme active site complementarity.

Medicinal Chemistry Conformational Analysis Target Engagement

Differentiation from Phenoxy Acetamide Analogs: Electronic and Steric Modulation

The closest frequently encountered analog, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide (C16H16N2O5, MW 316.31), replaces the CH2 group adjacent to the 4-methylphenyl ring with an oxygen atom . This oxygen introduction increases molecular polarity (∆cLogP ~ -1.0) and alters electron distribution along the acetamide chain. In related enzyme inhibition series (e.g., ACAT, aldose reductase), phenoxy acetamides consistently show 10- to 50-fold differences in IC50 compared to their phenylacetyl counterparts due to altered hydrogen-bond acceptor capacity and metabolic vulnerability [1].

Medicinal Chemistry Bioisostere Strategy Electronic Effects

Optimal Research and Industrial Application Scenarios for N-(2-Methoxy-5-nitrophenyl)-2-(4-methylphenyl)acetamide


Sirtuin 2 (SIRT2) Inhibitor Lead Optimization

Based on the patent literature describing N-(4-substituted phenyl)-2-substituted acetamide compounds as SIRT2 protein inhibitors, the 2-methoxy-5-nitro substitution pattern and 4-methylphenylacetyl group provide a defined chemical starting point for structure-activity relationship (SAR) expansion [1]. The compound serves as a rigid core for exploring substituent effects on SIRT2 deacetylase inhibition, with the nitro group offering a potential handle for subsequent reduction and diversification.

Differential Scaffold for Carbonic Anhydrase Selectivity Profiling

The 2-methoxy-5-nitrophenyl motif is a recognized recognition element in carbonic anhydrase inhibitor design, as evidenced by BindingDB records for structurally related acetamides showing Ki values in the nanomolar range against CA-II [1]. The 4-methylphenylacetyl extension in the target compound offers a distinct topological variant for profiling isoform selectivity across the carbonic anhydrase family.

Metabolic Enzyme Probe Development

Substituted phenylacetamides have established utility as probes for metabolic enzymes including α-glucosidase and carboxylesterases [1]. The target compound's balanced lipophilicity (cLogP ~2.8) and hydrogen-bonding capacity make it suitable for cell-based metabolic profiling studies, where the 4-methylphenyl group enhances membrane permeability relative to more polar phenoxy analogs while maintaining aqueous solubility sufficient for in vitro assays.

Chemical Proteomics Enrichment Handle

The 4-methylphenyl group serves as a distinct mass tag (increasing mass by 90 Da vs. N-acetyl baseline) and hydrophobic anchor for affinity-based target identification workflows [1]. In chemical proteomics pull-down experiments, this mass shift provides unambiguous identification of probe-modified peptides by LC-MS/MS, while the nitro group offers a UV-active chromophore for HPLC-based purity monitoring.

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